methyl}methylcarbamate](/img/structure/B12446647.png)
phenyl {[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate is a complex organic compound that features a combination of bromophenyl, tetrazolyl, nitrophenyl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl and nitrophenyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the carbamate group is added via a nucleophilic substitution reaction involving an appropriate isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate can be compared with other similar compounds, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and biological activities.
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Noted for its synthesis and biological evaluation.
Properties
Molecular Formula |
C22H17BrN6O4 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
phenyl N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H17BrN6O4/c1-27(22(30)33-19-8-3-2-4-9-19)20(15-6-5-7-18(14-15)29(31)32)21-24-25-26-28(21)17-12-10-16(23)11-13-17/h2-14,20H,1H3 |
InChI Key |
LUNJZXAETWWXDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
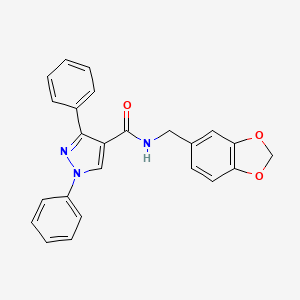
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
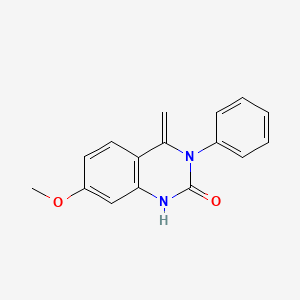
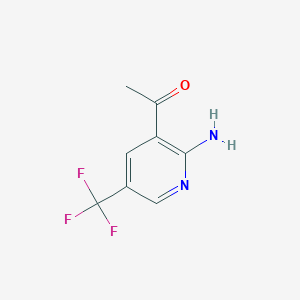
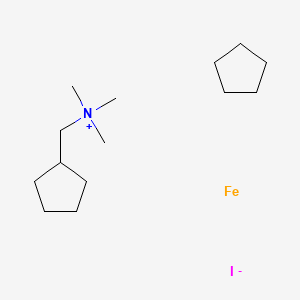
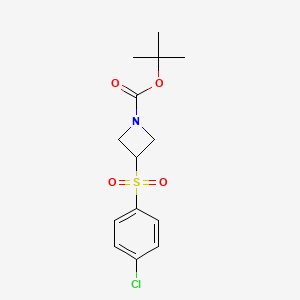
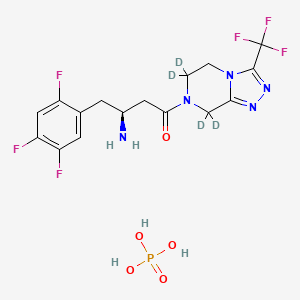
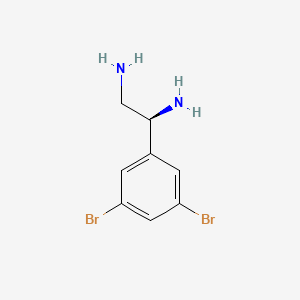

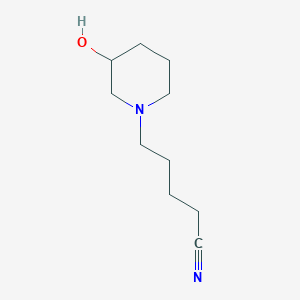
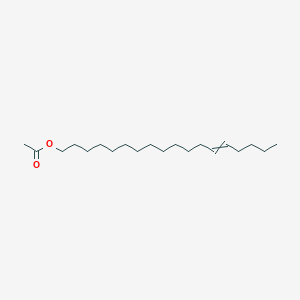
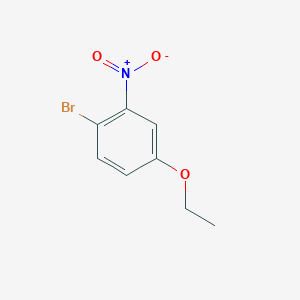
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
